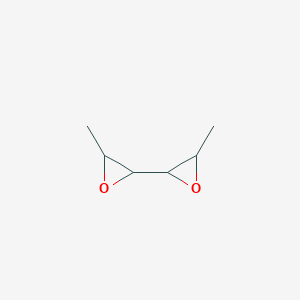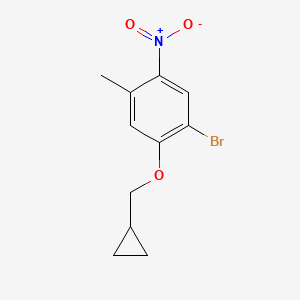
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine is a chemical compound with the molecular formula C10H13NO2S It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine typically involves the reaction of phenylthioacetic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the thietane ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Anhydrous dichloromethane
- Reaction time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives of the phenyl group
Scientific Research Applications
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine: Unique due to its thietane ring structure.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-2-amine: Similar structure but with the phenyl group attached to a different carbon.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-4-amine: Another isomer with the phenyl group on the fourth carbon.
Uniqueness
This compound is unique due to the specific positioning of the phenyl group and the presence of the thietane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5684-61-7 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)10-8-15(13,14)11(10)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
KANGALXCWZESAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CS(=O)(=O)C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


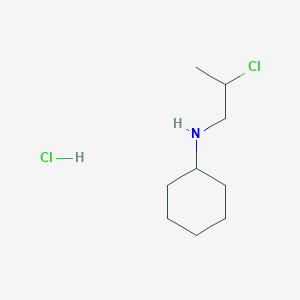
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
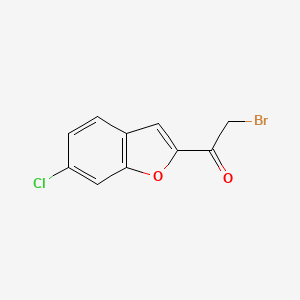
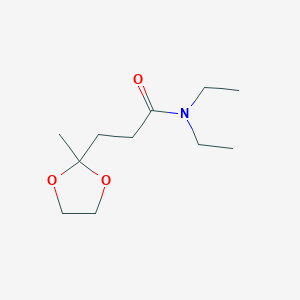
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
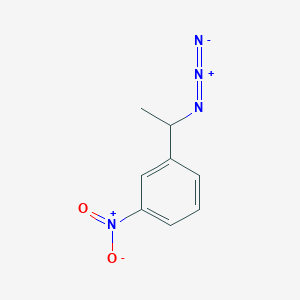
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
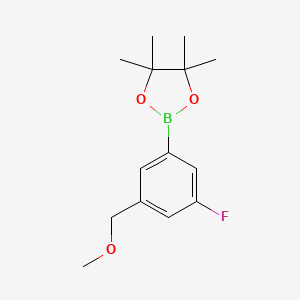
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)

